

Application of BMS-394136 in Isolated Atrial Myocytes: A Guide for Researchers

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Compound of Interest		
Compound Name:	BMS-394136	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-394136 is a potent and selective inhibitor of the Kv1.5 potassium channel, which is responsible for the ultra-rapid delayed rectifier potassium current (IKur).[1] This current plays a crucial role in the repolarization of the atrial action potential. Due to the predominant expression of Kv1.5 channels in the atria compared to the ventricles, **BMS-394136** is considered an atrial-selective agent with therapeutic potential for the management of atrial fibrillation (AF).[2][3] This document provides detailed application notes and protocols for studying the effects of **BMS-394136** in isolated atrial myocytes.

Mechanism of Action

BMS-394136 exerts its antiarrhythmic effect by directly blocking the Kv1.5 ion channel. This channel is a key component in the repolarization phase of the atrial action potential. By inhibiting the IKur current, **BMS-394136** prolongs the action potential duration (APD) and the effective refractory period (AERP) in atrial tissue.[1][2][4] This prolongation of the refractory period is the primary mechanism by which **BMS-394136** is thought to suppress and prevent atrial arrhythmias.





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Figure 1: Mechanism of action of BMS-394136 in an atrial myocyte.

Data Presentation Electrophysiological Effects of BMS-394136



Parameter	Species	Concentration/ Dose	Effect	Reference
IC50 (Kv1.5)	Mouse L929 cells expressing human Kv1.5	0.05 μΜ	Inhibition of IKur	[1]
Atrial Effective Refractory Period (AERP)	Beagle Dogs	0.3, 1.0, 3.0, 10 mg/kg (i.v.)	Dose-dependent prolongation (+1±1, +9±4, +14±3, +25±6 ms)	[2]
Rabbits	0.3, 1.0, 3.0, 10 mg/kg (i.v.)	Dose-dependent prolongation (+5±3, +17±2, +20±2, +34±2 ms)	[2]	
Ventricular Effective Refractory Period (VERP)	Beagle Dogs & Rabbits	Up to 10 mg/kg (i.v.)	No significant effect	[1][2]
Atrial Action Potential Duration at 50% Repolarization (APD50)	Rabbits	0.3, 1.0, 3.0, 10 μΜ	Dose-dependent increase (from 13±4 to 36±5 ms)	[2]
Beagle Dogs	0.3, 1.0, 3.0, 10 μΜ	Dose-dependent increase (from 98±41 to 109±38 ms)	[2]	

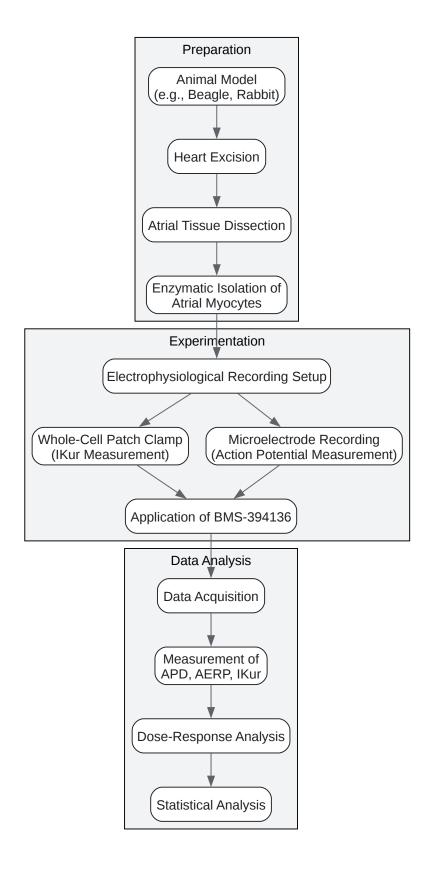
Effects of BMS-394136 in Ischemic Atrial Tissue



Parameter	Species	Concentration	Effect (% prolongation)	Reference
Atrial APD30	Beagle Dogs	0.3, 1.0, 3.0, 10 μΜ	13±5, 24±6, 25±10, 46±12	[4]
Atrial APD50	Beagle Dogs	0.3, 1.0, 3.0, 10 μΜ	20±8, 25±6, 32±7, 50±15	[4]
Atrial APD90	Beagle Dogs	Up to 10 μM	No significant effect	[4]

Experimental Protocols





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Figure 2: General experimental workflow for studying **BMS-394136**.



Protocol 1: Isolation of Atrial Myocytes from Rabbit Heart

This protocol is adapted from established methods for isolating cardiomyocytes.

Materials:

- Langendorff apparatus
- Perfusion buffer (Tyrode's solution): 138 mM NaCl, 5.4 mM KCl, 1.0 mM MgCl2, 0.33 mM NaH2PO4, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH.
- Ca2+-free perfusion buffer
- Enzyme solution: Perfusion buffer containing Collagenase Type II (e.g., Worthington, ~1 mg/mL) and Protease Type XIV (~0.1 mg/mL).
- KB solution (storage solution): 70 mM KCl, 20 mM KH2PO4, 3 mM MgCl2, 5 mM pyruvic acid, 5 mM ATP, 5 mM succinic acid, 5 mM creatine, 20 mM taurine, 20 mM glucose, 50 mM L-glutamic acid, pH 7.2 with KOH.

Procedure:

- Anesthetize the rabbit and administer heparin (1000 U/kg, i.p.).
- Excise the heart and immediately place it in ice-cold perfusion buffer.
- Mount the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated (95% O2 / 5% CO2) perfusion buffer at 37°C for 5 minutes to clear the blood.
- Switch to Ca2+-free perfusion buffer for 5-10 minutes.
- Perfuse with the enzyme solution for 15-20 minutes, or until the heart becomes flaccid.
- Detach the heart, excise the atria, and place them in a petri dish with KB solution.
- Gently mince the atrial tissue and triturate with a wide-bore pipette to release the myocytes.



- Filter the cell suspension through a nylon mesh (e.g., 200 μm) to remove undigested tissue.
- Allow the myocytes to pellet by gravity for 15-20 minutes.
- Carefully aspirate the supernatant and resuspend the cells in fresh KB solution.
- Gradually reintroduce Ca2+ to the cell suspension before electrophysiological recordings.

Protocol 2: Whole-Cell Patch-Clamp Recording of IKur

Solutions:

- External Solution: Tyrode's solution containing 1.8 mM CaCl2. To block other currents, specific inhibitors can be added (e.g., tetrodotoxin for Na+ channels, nifedipine for Ca2+ channels).
- Internal (Pipette) Solution: 130 mM KCl, 5 mM NaCl, 2 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, 10 mM EGTA, 5 mM Mg-ATP, pH 7.3 with KOH.

Procedure:

- Place the isolated atrial myocytes in a recording chamber on an inverted microscope and perfuse with the external solution at 37°C.
- Pull borosilicate glass pipettes to a resistance of 2-4 M Ω when filled with the internal solution.
- Establish a giga-ohm seal with a myocyte and rupture the membrane to achieve the wholecell configuration.
- Clamp the holding potential at -80 mV.
- To elicit IKur, apply depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 300-500 ms.
- Record baseline currents before applying **BMS-394136**.



- Perfuse the chamber with the external solution containing various concentrations of **BMS-394136** (e.g., 0.01 μ M to 10 μ M) and record the currents at steady-state for each concentration.
- Analyze the peak outward current at each voltage step to determine the inhibitory effect of BMS-394136 and construct a concentration-response curve to calculate the IC50.

Protocol 3: Microelectrode Recording of Atrial Action Potentials

Solutions:

Superfusion Solution: Tyrode's solution with 1.8 mM CaCl2, continuously gassed with 95% O2 / 5% CO2 and maintained at 37°C.

Procedure:

- Place a small piece of atrial tissue or a cluster of isolated myocytes in a recording chamber and superfuse with the oxygenated Tyrode's solution.
- Use sharp glass microelectrodes filled with 3 M KCl (tip resistance 10-20 M Ω) to impale individual myocytes.
- Stimulate the preparation at a constant frequency (e.g., 1 Hz) using a bipolar stimulating electrode.
- Record stable baseline action potentials for a control period.
- Introduce BMS-394136 into the superfusion solution at desired concentrations.
- Record action potentials at steady-state for each concentration.
- Measure the action potential duration at 30%, 50%, and 90% of repolarization (APD30, APD50, APD90) and the resting membrane potential.
- Calculate the percentage change in APD in the presence of BMS-394136 compared to the baseline.



Conclusion

BMS-394136 is a valuable pharmacological tool for investigating the role of the IKur current in atrial electrophysiology. The protocols outlined in this document provide a framework for researchers to study its effects on isolated atrial myocytes. Careful adherence to these methodologies will enable the generation of robust and reproducible data, contributing to a better understanding of atrial-selective antiarrhythmic drug action.

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